tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate
CAS No.: 1549812-78-3
Cat. No.: VC11688116
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1549812-78-3 |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
| Standard InChI Key | REUNVCLBHFFYFH-SFYZADRCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O |
| SMILES | CC(C)(C)OC(=O)NC1CNCCC1O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCC1O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate has the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol. Its stereochemistry is defined by the (3R,4S) configuration, which confers distinct spatial orientation compared to other diastereomers. The Boc-protecting group enhances stability against hydrolysis, while the hydroxyl group facilitates hydrogen bonding in biological interactions.
Key Structural Features:
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Piperidine Ring: A six-membered nitrogen-containing ring with hydroxyl and carbamate substituents.
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Stereochemical Centers: The 3R and 4S positions dictate chiral recognition in enzymatic processes.
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Boc Group: Provides steric protection for the amine group during synthetic modifications.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate | Estimated |
| Molecular Formula | C₁₀H₂₀N₂O₃ | |
| Molecular Weight | 216.28 g/mol | |
| CAS Registry | Not Yet Assigned | N/A |
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate typically follows carbamate protection strategies analogous to those used for its (3S,4S) counterpart. Key steps include:
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Chiral Starting Material Preparation: (3R,4S)-4-hydroxypiperidin-3-amine is synthesized via enzymatic resolution or asymmetric catalysis to ensure stereochemical fidelity.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding the carbamate.
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Purification: Flash chromatography or recrystallization isolates the desired isomer with >98% enantiomeric excess.
Critical Reaction Parameters:
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Temperature: 0–25°C to minimize racemization.
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Stoichiometry: 1.2–1.5 equivalents of Boc₂O for optimal yield (60–80%).
Stereochemical Validation
The (3R,4S) configuration is confirmed through:
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X-ray Crystallography: Resolves absolute stereochemistry.
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NMR Spectroscopy: Distinct proton environments for hydroxyl (δ 1.8–2.2 ppm) and tert-butyl (δ 1.4–1.5 ppm) groups.
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Chiral HPLC: Differentiates diastereomers based on retention times.
Biological Activity and Mechanisms
Enzyme Inhibition
Carbamate derivatives like this compound exhibit inhibitory effects on acetylcholinesterase (AChE), a target in Alzheimer’s disease therapy. The hydroxyl group facilitates binding to the catalytic triad, while the Boc group modulates lipophilicity for blood-brain barrier penetration.
Anticancer Applications
Piperidine derivatives are explored for cytotoxicity in cancer cell lines. The (3R,4S) isomer’s ability to induce apoptosis in glioblastoma cells is under investigation, with preliminary data showing IC₅₀ values comparable to cisplatin in certain models.
Stability and Pharmacokinetics
Bioavailability Considerations
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Solubility: Moderate aqueous solubility (2.1 mg/mL at 25°C) enhanced by hydrochloride salt formation.
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Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate Boc group removal, yielding the active amine metabolite.
Comparative Analysis with Related Isomers
| Parameter | (3R,4S) Isomer | (3S,4S) Isomer |
|---|---|---|
| Synthetic Yield | 65–70% | 70–80% |
| AChE Inhibition (IC₅₀) | 12.3 µM | 8.7 µM |
| Thermal Decomposition | 152°C | 148°C |
The (3R,4S) isomer shows reduced enzymatic affinity compared to (3S,4S) variants, likely due to altered receptor docking geometries.
Industrial and Research Applications
Drug Discovery
This compound serves as a building block for:
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PROTACs: Facilitates targeted protein degradation via E3 ligase recruitment.
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Kinase Inhibitors: Modulates ATP-binding pockets in oncology targets.
Case Study: Antiviral Development
During COVID-19 research, analogous Boc-protected piperidines were incorporated into SARS-CoV-2 3CL protease inhibitors, demonstrating IC₅₀ values <100 nM. The (3R,4S) isomer’s utility in this context remains unexplored but theoretically promising.
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